1-Pipéridine

Vue d'ensemble

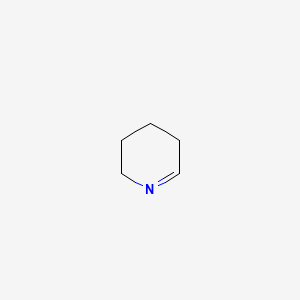

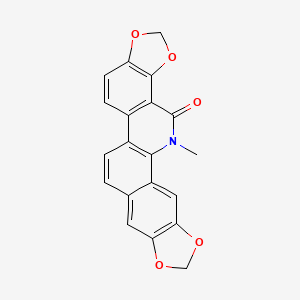

Description

1-Piperideine is an organic compound belonging to the class of heterocyclic amines. It is characterized by a six-membered ring containing five methylene bridges and one nitrogen atom. This compound is a colorless liquid with a distinctive odor and is known for its versatility in various chemical reactions and industrial applications.

Applications De Recherche Scientifique

1-Piperideine has a wide range of applications in scientific research, including:

Chemistry: It serves as a building block for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: It is used in the study of enzyme mechanisms and as a precursor for biologically active molecules.

Medicine: 1-Piperideine derivatives are investigated for their potential therapeutic properties, including anticancer and antimicrobial activities.

Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.

Mécanisme D'action

Target of Action

1-Piperideine, also known as 2,3,4,5-Tetrahydropyridine, is a piperidine alkaloid . Piperidine derivatives have been utilized in various ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .

Mode of Action

It is known that piperidine derivatives, including 1-piperideine, have remarkable properties like antioxidant, anti-apoptotic, anti-inflammatory, and bioavailability enhancing abilities . These properties suggest that 1-Piperideine may interact with its targets to modulate these physiological activities.

Biochemical Pathways

The biosynthesis of piperidine derivatives, including 1-Piperideine, involves the conversion of L-lysine into pipecolic acid through two basic routes . One route involves the loss of the α-amino group of lysine and the incorporation of the ε-nitrogen into pipecolic acid . The other route involves the loss of ε-nitrogen and the incorporation of α-nitrogen into pipecolic acid . The important intermediates in these two pathways, Δ1-piperideine-2-carboxylic acid (P2C) and Δ1-piperideine-6-carboxylic acid (P6C), are isomers and exist in chemical equilibrium with their respective open-chain hydrated forms .

Pharmacokinetics

It is known that piperine, a piperidine alkaloid, has the ability to alter gastrointestinal disorders, drug-metabolizing enzymes, and the bioavailability of several drugs . This suggests that 1-Piperideine may have similar pharmacokinetic properties.

Result of Action

The result of 1-Piperideine’s action is its various physiological activities. For example, it has been reported to have antioxidant, anti-apoptotic, anti-inflammatory, and bioavailability enhancing abilities . These activities suggest that 1-Piperideine may have a protective effect against various pathological conditions of the central nervous system, cardiovascular system, gastrointestinal tract dysfunctions, bone, and various other physiological activities like anti-asthmatic, anti-tumor and immunomodulatory, cytoprotective, and hepatoprotective .

Analyse Biochimique

Biochemical Properties

1-Piperideine plays a significant role in biochemical reactions, particularly in the biosynthesis of pipecolic acid and other related compounds. It interacts with several enzymes and proteins, including lysine decarboxylase and copper amine oxidase. Lysine decarboxylase catalyzes the decarboxylation of lysine to produce cadaverine, which is then oxidized by copper amine oxidase to form 5-aminopentanal. This intermediate undergoes cyclization to form 1-Piperideine . The interactions between 1-Piperideine and these enzymes are crucial for the synthesis of various secondary metabolites.

Cellular Effects

1-Piperideine influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the function of cells in the central nervous system, cardiovascular system, and gastrointestinal tract. For example, 1-Piperideine can modulate the activity of neurotransmitter receptors and ion channels, thereby influencing neuronal signaling and synaptic plasticity . Additionally, it can impact the expression of genes involved in metabolic pathways, leading to changes in cellular energy production and utilization.

Molecular Mechanism

The molecular mechanism of 1-Piperideine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. 1-Piperideine can act as a substrate for various enzymes, leading to the formation of different metabolites. It can also inhibit or activate specific enzymes, thereby modulating their activity and influencing metabolic pathways. For instance, 1-Piperideine can inhibit the activity of certain amine oxidases, leading to an accumulation of amine substrates and altered metabolic flux . These interactions at the molecular level are essential for understanding the compound’s biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-Piperideine can change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that 1-Piperideine is relatively stable under physiological conditions, but it can undergo degradation in the presence of strong acids or bases . Long-term exposure to 1-Piperideine in in vitro or in vivo studies has been associated with changes in cellular metabolism and gene expression, indicating its potential for sustained biochemical effects.

Dosage Effects in Animal Models

The effects of 1-Piperideine vary with different dosages in animal models. At low doses, 1-Piperideine has been shown to enhance cognitive function and memory performance in animal models of neurodegenerative diseases . At high doses, it can exhibit toxic effects, including neurotoxicity and hepatotoxicity. These adverse effects are likely due to the compound’s ability to disrupt cellular homeostasis and induce oxidative stress . Understanding the dosage-dependent effects of 1-Piperideine is crucial for its potential therapeutic applications.

Metabolic Pathways

1-Piperideine is involved in several metabolic pathways, including the biosynthesis of pipecolic acid and other related compounds. It interacts with enzymes such as lysine decarboxylase and copper amine oxidase, which catalyze the conversion of lysine to 1-Piperideine and its subsequent transformation into pipecolic acid . These metabolic pathways are essential for the production of various secondary metabolites with important biological functions.

Transport and Distribution

The transport and distribution of 1-Piperideine within cells and tissues involve specific transporters and binding proteins. 1-Piperideine can be transported across cell membranes via amino acid transporters, which facilitate its uptake and distribution within cells . Once inside the cell, 1-Piperideine can interact with intracellular proteins and enzymes, influencing its localization and accumulation. These interactions are important for understanding the compound’s cellular effects and potential therapeutic applications.

Subcellular Localization

1-Piperideine is localized in various subcellular compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum. Its subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles . For example, 1-Piperideine can be targeted to the mitochondria, where it participates in metabolic reactions and influences cellular energy production. Understanding the subcellular localization of 1-Piperideine is crucial for elucidating its biochemical functions and mechanisms of action.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Piperideine can be synthesized through several methods One common approach involves the hydrogenation of pyridine over a molybdenum disulfide catalyst This reaction typically occurs under high pressure and temperature conditions, resulting in the formation of 1-Piperideine

Industrial Production Methods: Industrially, 1-Piperideine is produced by the catalytic hydrogenation of pyridine. This process is efficient and yields high-purity 1-Piperideine, making it suitable for large-scale production. The use of molybdenum disulfide as a catalyst ensures the reaction proceeds smoothly and efficiently.

Analyse Des Réactions Chimiques

Types of Reactions: 1-Piperideine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form piperidinone, a valuable intermediate in organic synthesis.

Reduction: Reduction reactions can convert 1-Piperideine into piperidine, another important chemical in the pharmaceutical industry.

Substitution: It can participate in substitution reactions, where one of its hydrogen atoms is replaced by another functional group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Halogenating agents like chlorine or bromine are often used in substitution reactions.

Major Products Formed:

Oxidation: Piperidinone

Reduction: Piperidine

Substitution: Various substituted piperideine derivatives

Comparaison Avec Des Composés Similaires

1-Piperideine can be compared to other similar compounds, such as:

Piperidine: Both compounds share a similar structure, but 1-Piperideine has a double bond in its ring, making it more reactive.

Pyridine: While pyridine is an aromatic compound, 1-Piperideine is a saturated heterocycle, leading to differences in their chemical reactivity and applications.

Piperazine: This compound contains two nitrogen atoms in its ring, compared to the single nitrogen in 1-Piperideine, resulting in distinct chemical properties and uses.

Uniqueness: 1-Piperideine’s unique structure and reactivity make it a versatile compound in organic synthesis and industrial applications. Its ability to undergo various chemical reactions and form derivatives with diverse biological activities sets it apart from other similar compounds.

Conclusion

1-Piperideine is a valuable compound with a wide range of applications in chemistry, biology, medicine, and industry Its unique structure and reactivity make it an essential building block for the synthesis of various organic compounds

Propriétés

IUPAC Name |

2,3,4,5-tetrahydropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N/c1-2-4-6-5-3-1/h4H,1-3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWKUKQRKVCMOLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN=CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20198514 | |

| Record name | 1-Piperideine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20198514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

83.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

505-18-0 | |

| Record name | 2,3,4,5-Tetrahydropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=505-18-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Piperideine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000505180 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Piperideine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20198514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 1-piperideine?

A1: The molecular formula of 1-piperideine is C5H9N, and its molecular weight is 83.13 g/mol.

Q2: What is the structure of 1-piperideine?

A2: 1-Piperideine is a cyclic imine, specifically a six-membered ring containing one nitrogen atom and a double bond between the nitrogen and a carbon atom.

Q3: Is 1-piperideine stable?

A3: 1-Piperideine is known for its instability and tendency to oligomerize, especially in solution. []

Q4: How is 1-piperideine typically prepared in the lab?

A4: Several methods exist for 1-piperideine synthesis. One common approach utilizes gas-phase reactions, including dehydrochlorination of N-chloropiperidine using the potassium salt of 3-methylbutan-2-one (KOR). [] Another method involves oxidative desamination and decarboxylation of L-lysine using N-bromosuccinimide (NBS). []

Q5: What is the biological significance of 1-piperideine?

A5: 1-Piperideine is a key intermediate in several metabolic pathways, particularly those involving lysine catabolism. In some organisms, it serves as a precursor for the biosynthesis of important molecules like pipecolic acid and 5-aminopentanoic acid. [, , , ]

Q6: What is the role of 1-piperideine in lysine catabolism?

A6: 1-Piperideine can be formed from cadaverine, a product of lysine decarboxylation, through the action of diamine oxidase. [, ] It can then be further metabolized into 5-aminopentanoic acid, a GABA homologue, and 2-piperidone. []

Q7: How is 1-piperideine involved in pipecolic acid biosynthesis?

A7: In some bacteria, 1-piperideine-6-carboxylate, formed from lysine, can be reduced to pipecolic acid by pyrroline-5-carboxylate reductase. [] This pathway highlights the interconnected nature of amino acid metabolism.

Q8: Does 1-piperideine play a role in the biosynthesis of any other compounds?

A8: Yes, 1-Piperideine is incorporated into the piperidine ring of anabasine, a Nicotiana alkaloid. [] In certain fungi, it is a key intermediate in the lysine saccharopine pathway for pipecolic acid biosynthesis. []

Q9: Can 1-piperideine be detected in biological samples?

A9: While 1-piperideine itself is unstable, its presence can be indirectly inferred. For instance, in antiquitin deficiency, elevated levels of δ-1-piperideine-6-carboxylate (P6C), a Schiff base of 1-piperideine-6-carboxylate and α-aminoadipic semialdehyde, are observed in urine. []

Q10: Which enzymes interact with 1-piperideine or its derivatives?

A10: Several enzymes utilize 1-piperideine or its derivatives as substrates. These include:

- Diamine oxidase: Oxidizes cadaverine to 1-piperideine. [, , ]

- Δ1-piperideine-2-carboxylate reductase: Reduces Δ1-piperideine-2-carboxylate to L-pipecolate in the D-lysine catabolic pathway. []

- L-lysine epsilon-aminotransferase: Converts L-lysine to L-1-piperideine-6-carboxylate, which subsequently reacts with methylglyoxal to produce the odorant 2-acetyltetrahydropyridine. []

- Δ1-piperideine-6-carboxylate dehydrogenase: A novel enzyme found in cephamycin C-producing actinomycetes that converts Δ-1-piperideine-6-carboxylate to α-aminoadipate. []

- Pyrroline-5-carboxylate reductase (ProC): Can reduce Δ1-piperideine-6-carboxylate to L-pipecolic acid. []

- L-lysine ε-dehydrogenase: Abstracts a specific hydrogen from L-lysine, ultimately forming δ1-piperideine-6-carboxylate. [, ]

- D-amino acid oxidase (DAO): Exhibits a higher affinity for the enamine form (Δ2-piperideine-2-carboxylate) of the D-lysine oxidation product compared to the imine form (Δ1-piperideine-2-carboxylate). [, ]

Q11: How does D-amino acid oxidase (DAO) interact with 1-piperideine-2-carboxylate?

A11: Interestingly, DAO prefers to bind with the enamine tautomer (Δ2-piperideine-2-carboxylate) over the imine form (Δ1-piperideine-2-carboxylate). This preference is likely due to steric hindrance of the C(3) hydrogens in the imine form within the DAO active site. [, ]

Q12: Are there any known inhibitors of enzymes involved in 1-piperideine metabolism?

A12: Yes, a range of cyclic diamines have been synthesized and shown to competitively inhibit diamine oxidase. [] These inhibitors could potentially modulate 1-piperideine levels.

Q13: What are the potential applications of 1-piperideine or its derivatives?

A13: Research on 1-piperideine and related molecules holds potential in various areas:

- Biocatalytic synthesis: Enzymes like L-lysine 6-aminotransferase and pyrroline-5-carboxylate reductase could be employed for the biocatalytic production of valuable L-pipecolic acid from L-lysine via 1-piperideine-6-carboxylate as an intermediate. []

- Drug discovery: Understanding the metabolic pathways involving 1-piperideine, particularly in relation to lysine catabolism and diseases like antiquitin deficiency, may reveal novel therapeutic targets. [, ]

- Flavor and fragrance industry: The identification of 1-piperideine as an intermediate in the production of 2-acetyltetrahydropyridine, a potent odorant, may have implications for the development of new flavor and fragrance compounds. []

Q14: What are the challenges associated with studying and utilizing 1-piperideine?

A14: The inherent instability and tendency of 1-piperideine to oligomerize pose significant challenges for its isolation, characterization, and use in various applications. [] Developing methods to stabilize 1-piperideine or generate it in situ is crucial for further research and practical utilization.

Q15: How can 1-piperideine and its derivatives be analyzed?

A15: Gas chromatography-mass spectrometry (GC-MS) is a widely used technique for identifying and quantifying 1-piperideine and its metabolites. [, ] Additionally, specific and sensitive methods using liquid chromatography-tandem mass spectrometry (LC-MS/MS) are employed for quantifying δ-1-piperideine-6-carboxylate (P6C) in biological samples, aiding in the diagnosis of antiquitin deficiency. []

Q16: What are the limitations of current analytical methods for 1-piperideine and its derivatives?

A16: The instability of 1-piperideine can complicate its direct detection and quantification. Additionally, the availability and sensitivity of analytical techniques for specific derivatives can influence research and diagnostic capabilities.

Q17: Can computational chemistry contribute to the understanding of 1-piperideine?

A17: Yes, computational tools like molecular modeling and quantum chemical calculations can provide insights into the structure, stability, reactivity, and interactions of 1-piperideine with enzymes. [, ] These techniques can guide experimental design and accelerate research efforts.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![L-[(N-Hydroxyamino)carbonyl]phenylalanine](/img/structure/B1218857.png)

![6-{4-[Hydroxy-(4-nitro-phenoxy)-phosphoryl]-butyrylamino}-hexanoic acid](/img/structure/B1218860.png)

![methyl {2-[(1R)-1-(3,4-dimethoxyphenyl)-4-oxocyclohex-2-en-1-yl]ethyl}methylcarbamate](/img/structure/B1218861.png)

![4,5-Dimethoxy-2-[(1-oxo-2-thiophen-2-ylethyl)amino]benzoic acid methyl ester](/img/structure/B1218868.png)

![1-[2-[(2-Guanidinophenyl)disulfanyl]phenyl]guanidine](/img/structure/B1218870.png)

![3-Nitroso-2-phenylimidazo[1,2-a]pyrimidine](/img/structure/B1218873.png)